molecular formula C10H16O B6331534 (-)-Carveol CAS No. 308363-12-4

(-)-Carveol

Cat. No.: B6331534
CAS No.: 308363-12-4
M. Wt: 152.23 g/mol
InChI Key: BAVONGHXFVOKBV-YHMJZVADSA-N
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Description

(-)-Carveol: is a naturally occurring monoterpenoid alcohol found in essential oils of various plants, including spearmint, caraway, and dill. It is known for its pleasant minty aroma and is used in the fragrance and flavor industries. The compound exists as two enantiomers, with this compound being the levorotatory form.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of Carvone: One common method for synthesizing (-)-Carveol involves the hydrogenation of carvone. This reaction typically uses a metal catalyst such as palladium on carbon (Pd/C) under mild hydrogenation conditions.

    Reduction of Carvone: Another method involves the reduction of carvone using sodium borohydride (NaBH4) in an alcohol solvent like ethanol. This reaction selectively reduces the ketone group to an alcohol, yielding this compound.

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from essential oils of plants like spearmint and caraway. The essential oil is subjected to fractional distillation to isolate this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-Carveol can undergo oxidation reactions to form carvone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: this compound can be reduced to dihydrocarveol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in substitution reactions, such as esterification with acetic anhydride to form carveol acetate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acetic anhydride in the presence of a catalyst like sulfuric acid.

Major Products:

    Oxidation: Carvone.

    Reduction: Dihydrocarveol.

    Substitution: Carveol acetate.

Scientific Research Applications

Chemistry:

  • (-)-Carveol is used as a chiral building block in the synthesis of various organic compounds.
  • It serves as a precursor for the synthesis of other terpenoids and natural products.

Biology:

  • This compound has been studied for its antimicrobial properties against various bacterial and fungal strains.
  • It exhibits insecticidal activity and is used in natural pest control formulations.

Medicine:

  • Research has shown that this compound possesses anti-inflammatory and antioxidant properties, making it a potential candidate for therapeutic applications.
  • It has been investigated for its potential anticancer activity, particularly against breast cancer cells.

Industry:

  • This compound is widely used in the fragrance industry for its minty aroma.
  • It is also used as a flavoring agent in food and beverages.

Mechanism of Action

Molecular Targets and Pathways:

  • (-)-Carveol exerts its antimicrobial effects by disrupting the cell membrane integrity of microorganisms.
  • Its anti-inflammatory action is mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
  • The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes.

Comparison with Similar Compounds

    Carvone: A ketone analog of (-)-Carveol, known for its use in flavoring and fragrance.

    Dihydrocarveol: A reduced form of this compound with similar applications in fragrance and flavor.

    Menthol: Another monoterpenoid alcohol with a minty aroma, commonly used in medicinal and cosmetic products.

Uniqueness:

  • This compound is unique in its specific combination of antimicrobial, anti-inflammatory, and antioxidant properties, making it a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3/t9-,10?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVONGHXFVOKBV-YHMJZVADSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H](CC1O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369111
Record name R-(-)-Carveol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308363-12-4
Record name R-(-)-Carveol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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